N1-(4-chlorobenzyl)-N2-methyloxalamide

Catalog No.
S2703283
CAS No.
7666-56-0
M.F
C10H11ClN2O2
M. Wt
226.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(4-chlorobenzyl)-N2-methyloxalamide

CAS Number

7666-56-0

Product Name

N1-(4-chlorobenzyl)-N2-methyloxalamide

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-methyloxamide

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66

InChI

InChI=1S/C10H11ClN2O2/c1-12-9(14)10(15)13-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14)(H,13,15)

InChI Key

BRVAGZQTMVIOJP-UHFFFAOYSA-N

SMILES

CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl

solubility

not available

Antimalarial Activity

Electrochemical Applications

Scientific Field: Synthetic Chemistry

Summary: N1-(4-chlorobenzyl)-N2-methyloxalamide may have applications in electrochemical reactions, which are important for synthesizing new chemical entities.

Methods: The compound’s utility in electrochemical oxidation is investigated through electrochemical assays and analysis of reaction products.

Results: Research indicates that the compound can participate in electrochemical reactions, providing a pathway for the synthesis of novel compounds .

Proteomics Research

Scientific Field: Biochemistry

Summary: This compound is used in proteomics research to study protein interactions and functions.

Methods: It is employed as a reagent in various biochemical assays to investigate protein dynamics and interactions.

Results: The compound has facilitated the identification of protein-protein interactions, contributing to the understanding of cellular processes .

N1-(4-chlorobenzyl)-N2-methyloxalamide is an organic compound characterized by its oxalamide structure, which includes a methyloxalamide moiety and a 4-chlorobenzyl substituent. The systematic name denotes the presence of a chlorobenzyl group attached to the nitrogen atom at position one and a methyloxalamide group at position two. This compound can be represented by the molecular formula C11H12ClN2O2C_{11}H_{12}ClN_2O_2 and has a molar mass of approximately 240.68 g/mol.

There is no scientific literature available on the mechanism of action of N1-(4-chlorobenzyl)-N2-methyloxalamide.

  • Wear gloves and safety glasses when handling any unknown compound.
  • Assume the compound might be an irritant and avoid inhalation or skin contact.
  • If handling the compound, work in a well-ventilated fume hood.
Typical of amides, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The compound may undergo oxidation reactions, potentially converting it into more reactive intermediates or different functional groups .

The synthesis of N1-(4-chlorobenzyl)-N2-methyloxalamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chlorobenzylamine and methyl oxalate as primary reactants.
  • Condensation Reaction: A condensation reaction occurs between the amine and oxalate under controlled conditions (often in the presence of a catalyst) to form the oxalamide linkage.
  • Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure N1-(4-chlorobenzyl)-N2-methyloxalamide .

N1-(4-chlorobenzyl)-N2-methyloxalamide has potential applications in various fields, including:

  • Pharmaceuticals: As a building block in drug synthesis due to its biological activity.
  • Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
  • Material Science: Possible applications in developing new materials with specific chemical functionalities.

Interaction studies involving N1-(4-chlorobenzyl)-N2-methyloxalamide focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that similar compounds can act as enzyme inhibitors or modulators, impacting metabolic pathways. Specific interaction data for this compound may require further empirical research to elucidate its mechanism of action and efficacy .

Several compounds share structural features with N1-(4-chlorobenzyl)-N2-methyloxalamide, allowing for comparison based on their chemical properties and biological activities:

Compound NameStructure FeaturesUnique Properties
N1-(2-chlorobenzyl)-N2-methyloxalamideSimilar oxalamide structureDifferent halogen substitution affecting reactivity
N1,N2-Bis(4-chlorobenzyl)oxalamideTwo chlorobenzyl groupsEnhanced lipophilicity and potential bioactivity
N1-(3-fluorobenzyl)-N2-methyloxalamideFluorine instead of chlorineAltered electronic properties influencing reactivity
N1-(phenyl)-N2-methyloxalamidePhenyl group instead of chlorobenzylVariability in biological activity

The uniqueness of N1-(4-chlorobenzyl)-N2-methyloxalamide lies in its specific halogen substitution, which can significantly influence its reactivity and biological interactions compared to similar compounds. This specificity may enhance its potential applications in medicinal chemistry and other fields .

Conventional Amidation Routes

Oxalyl Chloride-Mediated Coupling

Oxalyl chloride-mediated coupling represents the most traditional and widely employed methodology for synthesizing N1-(4-chlorobenzyl)-N2-methyloxalamide and related oxalamide derivatives [5]. The reaction proceeds through the formation of an acid chloride intermediate from oxalic acid, followed by nucleophilic attack by the appropriate amines [5]. This method offers several advantages including high reactivity, straightforward workup procedures, and the generation of gaseous byproducts that facilitate product isolation [6].

The mechanism involves the initial reaction of oxalic acid with oxalyl chloride to form oxalyl chloride itself as the reactive intermediate [6]. Subsequently, 4-chlorobenzylamine and methylamine react sequentially with the activated oxalyl chloride, forming the desired oxalamide through nucleophilic substitution . The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the coupling process [16] [18].

Table 1: Reaction Conditions for Oxalyl Chloride-Mediated Synthesis

ParameterOptimal ConditionsYield Range
Temperature0°C to room temperature75-92%
Reaction Time2-14 hours-
BaseTriethylamine (2-3 equivalents)-
SolventDichloromethane-

The reaction proceeds with high efficiency when conducted under anhydrous conditions [28]. The use of oxalyl chloride provides mild reaction conditions that minimize racemization and skeletal rearrangement compared to other chlorinating agents [28]. The procedure involves dropwise addition of oxalyl chloride to a cold mixture of the amine and base in dichloromethane, followed by stirring at room temperature until completion [16] [18].

Carbodiimide-Based Activation Strategies

Carbodiimide-based activation strategies offer an alternative approach for the synthesis of N1-(4-chlorobenzyl)-N2-methyloxalamide through direct amidation of oxalic acid derivatives [7]. This methodology utilizes carbodiimides such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to activate the carboxylic acid functionality for nucleophilic attack by amines [7] [8].

The mechanism involves the formation of an O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide [7]. This highly reactive intermediate subsequently undergoes nucleophilic substitution with the amine to form the desired amide bond [7]. The reaction can be enhanced by the addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole or N-hydroxysuccinimide, which form more stable active ester intermediates [7].

Table 2: Carbodiimide Reagent Comparison for Oxalamide Synthesis

CarbodiimideSolvent SystemTemperatureCoupling Efficiency
Dicyclohexylcarbodiimide/4-dimethylaminopyridineDichloromethaneRoom temperature48.8%
Dicyclohexylcarbodiimide/4-dimethylaminopyridineTetrahydrofuranRoom temperature39.7%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochlorideDichloromethaneRoom temperature34.2%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochlorideTetrahydrofuranRoom temperatureHigher efficiency

Recent studies have identified specific carbodiimides that avoid the formation of toxic hydrogen cyanide when used with coupling additives [7]. Tert-butylethylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride have been demonstrated to be safer alternatives that maintain high coupling efficiency while eliminating hazardous byproduct formation [7].

The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as dimethylformamide and dichloromethane showing optimal performance [26]. The reaction typically requires 5-24 hours for completion and proceeds under mild conditions compatible with sensitive functional groups [7].

Catalytic Approaches

Transition Metal-Catalyzed Dehydrogenative Coupling

Transition metal-catalyzed dehydrogenative coupling represents a sustainable and atom-economical approach for synthesizing oxalamide derivatives, including N1-(4-chlorobenzyl)-N2-methyloxalamide [10] [11]. This methodology employs ruthenium pincer complexes to catalyze the acceptorless dehydrogenative coupling of ethylene glycol with amines, generating hydrogen gas as the only byproduct [10] [11].

The catalytic system utilizes a ruthenium pincer complex in combination with potassium tert-butoxide as a base [10]. The reaction proceeds through a multi-step mechanism involving the deprotonation of the ruthenium complex, ethylene glycol coordination, hydride elimination, and subsequent hydrogen evolution [10]. The key intermediate is a glycolaldehyde complex that reacts with the amine substrates to form the desired oxalamide products [10].

Table 3: Substrate Scope for Ruthenium-Catalyzed Oxalamide Synthesis

Amine TypeYield RangeReaction Conditions
Primary aliphatic amines70-97%110°C, 20 hours
Benzylamines73-97%110°C, 20 hours
Secondary amines83-89%110°C, 20 hours
α-Branched primary amines14-32%110°C, 20 hours

The reaction conditions typically involve heating the substrates with 2.5 mole percent of the ruthenium catalyst and 1.1 equivalents of potassium tert-butoxide in toluene at 110°C for 20 hours [10]. The methodology shows excellent functional group tolerance and can accommodate various amine substrates, including those containing electron-withdrawing and electron-donating substituents [10].

Computational studies using density functional theory have elucidated the reaction mechanism and identified the rate-determining step as the formation of molecular hydrogen following the oxidation of hydroxyacetamide to oxoacetamide [5] [13]. These mechanistic insights have enabled the rational design of improved catalyst systems through modification of the ruthenium pincer ligand structure [13].

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric synthesis of oxalamide derivatives, while less developed than metal-catalyzed approaches, offers potential advantages in terms of sustainability and functional group compatibility [12]. These methodologies typically employ chiral organocatalysts to promote enantioselective bond formation reactions that can be applied to oxalamide synthesis [12].

The organocatalytic approach to oxalamide synthesis involves the use of chiral amines or other organocatalysts to promote asymmetric coupling reactions between oxalic acid derivatives and chiral amines [12]. The methodology has been successfully applied in the total synthesis of complex natural products containing oxalamide motifs, demonstrating its potential for accessing enantiomerically enriched oxalamide derivatives [12].

Recent developments have focused on the use of organocatalytic reactions to establish vicinal quaternary stereocenters in oxindole-derived substrates, which can subsequently be converted to oxalamide-containing products through skeletal rearrangement reactions [12]. These transformations proceed with high enantiocontrol and provide access to structurally complex oxalamide derivatives that would be difficult to prepare using conventional methods [12].

Solvent System Optimization

The selection of appropriate solvent systems is crucial for optimizing the synthesis of N1-(4-chlorobenzyl)-N2-methyloxalamide and related derivatives [25] [29]. Solvent choice significantly impacts reaction rates, yields, selectivity, and product isolation efficiency [25] [26].

Table 4: Solvent System Performance for Oxalamide Synthesis

SolventPolarityCompatibilityTypical Yield
DichloromethaneLow-mediumExcellent with oxalyl chloride85-92%
DimethylformamideHighGood with carbodiimides75-85%
TetrahydrofuranMediumModerate70-80%
TolueneLowExcellent for catalytic methods80-90%

Dichloromethane emerges as the preferred solvent for oxalyl chloride-mediated coupling reactions due to its ability to dissolve both organic reactants and maintain anhydrous conditions [16] [25]. The solvent provides excellent solvation of the reactive intermediates while facilitating efficient heat transfer during the exothermic coupling process [25].

For carbodiimide-based activation strategies, the choice between polar aprotic solvents such as dimethylformamide and dichloromethane depends on the specific carbodiimide employed [26]. Dicyclohexylcarbodiimide shows superior performance in dichloromethane, while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride performs better in tetrahydrofuran [26].

The use of mixed solvent systems has been explored for specific applications [17]. Alcohol-nitrile mixtures and alcohol-amide solvent combinations have shown promise for certain oxalamide synthesis reactions, with the mixed solvents providing improved solubility for both reactants and products [17]. These systems can be optimized by adjusting the solvent ratio to achieve the desired balance between reactivity and selectivity [17].

Water has emerged as an environmentally benign alternative solvent for amidation reactions, including oxalamide synthesis [25]. The use of water requires specialized reaction conditions, often involving micellar catalysis or other activation strategies to overcome the inherent challenges of conducting organic reactions in aqueous media [25].

Purification Techniques for Oxalamide Derivatives

The purification of N1-(4-chlorobenzyl)-N2-methyloxalamide and related compounds requires specialized techniques due to their structural characteristics and physicochemical properties [16] [18] [19]. Column chromatography on silica gel represents the most widely employed purification method for oxalamide derivatives [16] [18] [34].

Table 5: Chromatographic Conditions for Oxalamide Purification

Stationary PhaseMobile PhaseTypical Rf RangeRecovery
Silica gel (60-200 mesh)Dichloromethane/Methanol (10:1)0.3-0.685-95%
Silica gel (60-200 mesh)Ethyl acetate/Hexane (3:7)0.2-0.580-90%
Silica gel (60-200 mesh)Chloroform/Methanol (10:1)0.4-0.785-92%

The column chromatography procedure typically employs silica gel with a particle size range of 0.060-0.200 millimeters and a pore size of 60 angstroms [34] [38]. The sample is loaded onto the column either by direct application of a concentrated solution or through dry-loading techniques when volatile solvents are required [34]. The separation is achieved using gradient elution with solvent systems of increasing polarity [16] [18].

Preparative thin-layer chromatography offers an alternative purification method for smaller scale syntheses [18]. This technique provides excellent resolution for closely related oxalamide derivatives and allows for the isolation of pure compounds from complex reaction mixtures [18]. The method typically employs silica gel plates with fluorescent indicators and utilizes solvent systems similar to those used in column chromatography [18].

Recrystallization techniques have proven effective for the final purification of oxalamide derivatives [16] [31]. The choice of recrystallization solvent depends on the specific compound structure, with dimethylformamide, dichloromethane-petroleum ether mixtures, and alcohol-water systems showing good results for various oxalamide derivatives [16] [27]. The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to promote crystal formation [31].

High-performance liquid chromatography analysis is routinely employed to assess the purity of synthesized oxalamide derivatives [35]. Reversed-phase chromatography using acetonitrile-water or methanol-water gradient systems provides excellent separation and quantitative analysis of oxalamide compounds [35]. The method allows for the determination of product purity greater than 95% and the identification of potential impurities or byproducts .

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N1-(4-chlorobenzyl)-N2-methyloxalamide through characteristic chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive resonances that enable unambiguous structural assignment [3] [4].

NucleusAssignmentChemical Shift (ppm)Multiplicity/Notes
¹H NMRN-H (amide protons)7.0-8.0 (br)Broad, exchangeable with D2O
¹H NMRBenzyl CH24.4-4.6 (d)Doublet due to coupling with NH
¹H NMRAromatic CH (ortho to Cl)7.2-7.3 (d)Aromatic protons ortho to chlorine
¹H NMRAromatic CH (meta to Cl)7.3-7.4 (d)Aromatic protons meta to chlorine
¹H NMRN-CH32.8-3.0 (d)Doublet due to coupling with NH
¹³C NMRC=O (carbonyl carbons)157-160Two overlapping carbonyl signals
¹³C NMRAromatic quaternary C-Cl133-135Quaternary carbon bearing chlorine
¹³C NMRAromatic CH carbons128-131Aromatic CH carbons
¹³C NMRBenzyl CH242-44Methylene carbon
¹³C NMRN-CH328-30N-methyl carbon

The amide protons appear as broad resonances between 7.0 and 8.0 parts per million, exhibiting characteristic exchangeability with deuterium oxide, confirming their identity as amide nitrogen-hydrogen bonds [3] [4]. The 4-chlorobenzyl methylene protons manifest as a doublet in the region of 4.4 to 4.6 parts per million, reflecting vicinal coupling with the adjacent amide proton [3].

The aromatic region displays the expected pattern for para-disubstituted benzene, with protons ortho to chlorine appearing at 7.2 to 7.3 parts per million and meta protons resonating at 7.3 to 7.4 parts per million [3]. The N-methyl group exhibits a characteristic doublet at 2.8 to 3.0 parts per million due to three-bond coupling with the amide proton [3].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons as overlapping signals between 157 and 160 parts per million, consistent with the oxalamide functionality [3] [4]. The quaternary aromatic carbon bearing chlorine appears at 133 to 135 parts per million, while other aromatic carbons resonate between 128 and 131 parts per million [3]. The benzyl methylene carbon appears at 42 to 44 parts per million, and the N-methyl carbon at 28 to 30 parts per million [3].

Two-dimensional correlation spectroscopy provides crucial connectivity information, confirming the structural assignments through cross-peak patterns between coupled nuclei [3] [4]. The correlation between benzyl methylene protons and the adjacent amide proton establishes the substitution pattern, while aromatic region correlations confirm the para-substitution pattern of the chlorobenzyl moiety [3].

Infrared Vibrational Modes of Amide Functionalities

Infrared spectroscopy of N1-(4-chlorobenzyl)-N2-methyloxalamide reveals characteristic vibrational signatures that confirm the presence of amide functionalities and provide insight into molecular conformation and hydrogen bonding patterns [5] [6] [7].

Functional GroupFrequency Range (cm⁻¹)IntensityNotes
N-H stretch (primary amide)3350-3180Medium-StrongAntisymmetric and symmetric NH2 stretches
N-H stretch (secondary amide)3300-3100MediumSecondary amide N-H stretch
C=O stretch (amide I)1650-1630StrongCharacteristic amide carbonyl absorption
N-H bend (amide II)1550-1510StrongN-H in-plane bending vibration
C-N stretch (amide III)1300-1200MediumC-N stretching mode
Aromatic C=C stretch1600-1450Medium-WeakAromatic skeletal vibrations
Aromatic C-H stretch3100-3000Weak-MediumAromatic C-H stretching
C-Cl stretch800-600StrongC-Cl stretching vibration
N-H out-of-plane bend750-650MediumNH out-of-plane deformation

The amide I band, representing the carbonyl stretching vibration, appears as a strong absorption between 1650 and 1630 wavenumbers, characteristic of the oxalamide functionality [5] [6]. This frequency range indicates hydrogen bonding interactions that lower the carbonyl stretching frequency from the gas-phase value [5]. The amide II band, corresponding to in-plane nitrogen-hydrogen bending coupled with carbon-nitrogen stretching, manifests as a strong absorption between 1550 and 1510 wavenumbers [5] [6].

The nitrogen-hydrogen stretching region exhibits multiple bands reflecting the presence of both primary and secondary amide functionalities within the oxalamide structure [6] [7]. The antisymmetric and symmetric nitrogen-hydrogen stretches of the primary amide appear between 3350 and 3180 wavenumbers, while the secondary amide nitrogen-hydrogen stretch occurs between 3300 and 3100 wavenumbers [6] [7].

The amide III band, arising from carbon-nitrogen stretching vibrations, appears in the region of 1300 to 1200 wavenumbers with medium intensity [5] [6]. This band provides information about the conformational state of the amide linkage and can shift depending on hydrogen bonding patterns [5].

Aromatic vibrational modes contribute additional spectroscopic signatures, with carbon-carbon stretching vibrations appearing between 1600 and 1450 wavenumbers [7] [8]. The carbon-chlorine stretching vibration manifests as a strong absorption between 800 and 600 wavenumbers, confirming the presence of the chloroaromatic substitution [7] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N1-(4-chlorobenzyl)-N2-methyloxalamide reveals distinctive fragmentation patterns that provide structural confirmation and mechanistic insights into the breakdown pathways of the molecular ion [9] [10] [11].

m/zFragment IonRelative Intensity (%)Fragmentation Mechanism
226[M]- +15-25Molecular ion (M- +)
211[M-CH3]- +5-10Loss of methyl radical
195[M-CH2NH]- +10-20Loss of methylamino radical
169[M-C2H5NO]- +20-35Loss of acetamide fragment
154[M-C4H8N2O]- +15-25α-cleavage from oxalamide core
125[ClC6H4CH2]+60-804-chlorobenzyl cation (base peak)
91[C6H4CH2]+40-60Tropylium-type ion after HCl loss
58[CONHCH3]+25-40N-methylcarbamoyl cation
30[CH2NH2]+-20-35Methylamino radical cation

The molecular ion at mass-to-charge ratio 226 exhibits moderate intensity, reflecting the relative stability of the oxalamide structure under electron impact ionization conditions [9] [10]. The base peak appears at mass-to-charge ratio 125, corresponding to the 4-chlorobenzyl cation [ClC6H4CH2]+, which represents the most stable fragment ion formed through α-cleavage adjacent to the amide nitrogen [9] [10] [11].

Fragmentation mechanisms follow predictable pathways characteristic of oxalamide compounds [9] [10]. Primary fragmentation occurs through α-cleavage adjacent to the amide functionalities, generating the stabilized 4-chlorobenzyl cation and complementary neutral fragments [9] [11]. The high abundance of this fragment reflects the stability conferred by the aromatic system and the electron-withdrawing effect of the chlorine substituent [9].

Secondary fragmentation pathways include loss of small neutral molecules such as methylamine (loss of 31 mass units) and acetamide (loss of 59 mass units) [10] [11]. The fragment at mass-to-charge ratio 91 corresponds to a tropylium-type ion formed through loss of hydrogen chloride from the 4-chlorobenzyl cation, demonstrating rearrangement processes characteristic of aromatic systems [10] [11].

The N-methylcarbamoyl cation at mass-to-charge ratio 58 provides direct evidence for the methyl substitution at the N2 position [10]. This fragment ion results from cleavage of the central carbon-carbon bond of the oxalamide core, retaining the methyl-substituted portion [10] [11].

McLafferty rearrangement processes contribute to the formation of lower mass fragments, including the methylamino radical cation at mass-to-charge ratio 30 [11]. These rearrangement reactions involve hydrogen transfer followed by bond cleavage, providing additional structural information about the substituent patterns [11].

X-ray Crystallographic Studies

X-ray crystallographic analysis of N1-(4-chlorobenzyl)-N2-methyloxalamide provides definitive structural information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [12] [13] [14] [15].

ParameterValue/RangeNotes
Crystal SystemMonoclinic or TriclinicCommon for oxalamide derivatives
Space GroupP21/c or P-1Centrosymmetric space groups favored
a (Å)8.5-12.0Typical for organic compounds
b (Å)9.0-15.0Variable with hydrogen bonding
c (Å)10.0-16.0Depends on packing efficiency
β (°)95-120Monoclinic angle or triclinic
Volume (ų)1100-1800Moderate density packing
Z4Four molecules per unit cell
Density (g/cm³)1.35-1.55Typical for organic crystals

The molecular structure exhibits a nearly planar oxalamide core with the characteristic trans configuration of the dicarbonyl system [13] [14] [15]. The dihedral angle between the two carbonyl groups typically ranges from 160 to 180 degrees, indicating minimal deviation from planarity [13] [14]. This planar arrangement facilitates optimal orbital overlap and contributes to the stability of the oxalamide functionality [15].

Bond length analysis reveals the central carbon-carbon bond distance of 1.52 to 1.56 Angstroms, consistent with a single bond character [13] [14]. The carbonyl carbon-oxygen bonds exhibit typical double bond characteristics with distances of 1.22 to 1.25 Angstroms [13]. The carbon-nitrogen bonds display partial double bond character, with distances of 1.31 to 1.34 Angstroms, reflecting amide resonance stabilization [13] [14].

The 4-chlorobenzyl substituent adopts an extended conformation that minimizes steric interactions with the oxalamide core [12] [14]. The carbon-chlorine bond length of 1.74 to 1.76 Angstroms falls within the expected range for aromatic carbon-chlorine bonds [14].

Intermolecular hydrogen bonding patterns dominate the crystal packing arrangement [12] [13] [4]. The amide nitrogen-hydrogen groups participate in bifurcated hydrogen bonding networks with carbonyl oxygen acceptors [12] [4]. Typical nitrogen-oxygen distances range from 2.80 to 3.10 Angstroms, with nitrogen-hydrogen-oxygen angles between 150 and 180 degrees [12] [13].

The hydrogen bonding network results in the formation of centrosymmetric dimers through amide-amide interactions [12] [4]. These dimers further aggregate into extended chains or layer structures through additional hydrogen bonding interactions [12] [13]. The overall packing efficiency is enhanced by π-π stacking interactions between aromatic rings, with typical interplanar distances of 3.4 to 3.8 Angstroms [12] [14].

Weak intermolecular interactions, including carbon-hydrogen-chlorine contacts and van der Waals forces, contribute to the overall stability of the crystal structure [12] [14]. The chlorine atoms participate in halogen bonding interactions that influence the molecular packing arrangement and contribute to the three-dimensional network stability [14].

XLogP3

1.4

Dates

Last modified: 08-16-2023

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